molecular formula C11H17N3O B12969118 4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one

4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one

Cat. No.: B12969118
M. Wt: 207.27 g/mol
InChI Key: VKDUGGUNZRZXNW-UHFFFAOYSA-N
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Description

4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one: is a heterocyclic organic compound with a pyrimidine ring structure This compound is characterized by the presence of an amino group at the 4th position, a cyclohexyl group at the 1st position, and a methyl group at the 5th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 4-amino-1-cyclohexyl-5-methylpyrimidine and a suitable carbonyl compound can lead to the formation of the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The amino group at the 4th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrimidine compounds. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: It is explored for use in the synthesis of novel materials with unique properties.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.

    Industrial Applications: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-cyclohexylpyrimidin-2(1H)-one: Lacks the methyl group at the 5th position.

    4-Amino-5-methylpyrimidin-2(1H)-one: Lacks the cyclohexyl group at the 1st position.

    1-Cyclohexyl-5-methylpyrimidin-2(1H)-one: Lacks the amino group at the 4th position.

Uniqueness

4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

4-amino-1-cyclohexyl-5-methylpyrimidin-2-one

InChI

InChI=1S/C11H17N3O/c1-8-7-14(11(15)13-10(8)12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,15)

InChI Key

VKDUGGUNZRZXNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CCCCC2

Origin of Product

United States

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